3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester
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Overview
Description
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is a chemical compound that combines the properties of tert-butyldimethylsilyl groups and azilsartan esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature to produce the tert-butyldimethylsilyl ether . This intermediate can then be further reacted with azilsartan to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols from silyl ethers.
Scientific Research Applications
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester involves the formation of stable silyl ethers, which protect hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group is highly stable under basic conditions but can be cleaved under acidic conditions or by fluoride ions . This stability allows for selective protection and deprotection of functional groups in complex synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- tert-Butyldimethylsilyl chloride
- N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide
Uniqueness
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is unique due to its combination of a silyl protecting group with an azilsartan ester, which provides both stability and potential bioactivity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C35H40N4O7Si |
---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-oxobutyl] 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C35H40N4O7Si/c1-8-43-33-36-28-15-11-14-27(32(41)44-21-29(40)22(2)46-47(6,7)35(3,4)5)30(28)39(33)20-23-16-18-24(19-17-23)25-12-9-10-13-26(25)31-37-34(42)45-38-31/h9-19,22H,8,20-21H2,1-7H3,(H,37,38,42) |
InChI Key |
VHXROYWDPDBYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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